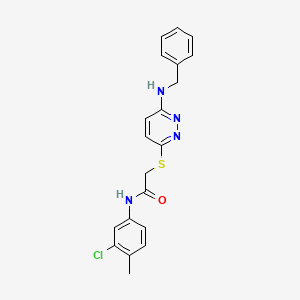

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial Activity

Specific Scientific Field

Microbiology and Infectious Diseases

Summary

The compound exhibits antimicrobial properties, making it relevant for combating bacterial, fungal, or viral infections. Researchers investigate its effectiveness against specific pathogens and explore potential mechanisms of action.

Experimental Procedures

Laboratory studies involve testing the compound against various microorganisms, including bacteria (gram-positive and gram-negative), fungi, and viruses. Researchers culture the microorganisms and expose them to different concentrations of the compound. They measure growth inhibition, minimum inhibitory concentration (MIC), and other relevant parameters.

Results

Quantitative data reveal the compound’s potency against specific pathogens. For instance, it may exhibit strong antibacterial activity against drug-resistant strains or demonstrate antiviral effects by inhibiting viral replication. Statistical analyses compare its efficacy to existing antimicrobial agents .

Anticancer Potential

Specific Scientific Field

Oncology and Cancer Research

Summary

Researchers explore the compound’s ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), or interfere with tumor progression. It may target specific signaling pathways or receptors involved in cancer development.

Experimental Procedures

In vitro studies involve exposing cancer cell lines (e.g., breast, lung, colon) to varying concentrations of the compound. Researchers assess cell viability, proliferation, and apoptosis. Animal models (e.g., xenografts) help evaluate its effects on tumor growth and metastasis.

Results

Quantitative data reveal the compound’s impact on cancer cells. It may reduce tumor size, inhibit angiogenesis (blood vessel formation), or enhance chemotherapy sensitivity. Statistical analyses validate its anticancer potential .

Antiplatelet Activity

Specific Scientific Field

Cardiovascular Research

Summary

The compound’s antiplatelet effects are relevant for preventing blood clot formation. Researchers investigate its impact on platelet aggregation, clotting factors, and vascular health.

Experimental Procedures

In vitro assays measure platelet aggregation in response to the compound. Animal models (e.g., mice, rabbits) assess its effects on thrombus formation. Researchers analyze platelet function and bleeding time.

Results

Quantitative data demonstrate the compound’s ability to inhibit platelet aggregation, potentially reducing the risk of thrombotic events. Statistical analyses validate its antiplatelet activity .

Anti-Inflammatory Properties

Specific Scientific Field

Immunology and Inflammation Research

Summary

The compound’s anti-inflammatory effects make it relevant for conditions like arthritis, inflammatory bowel disease, or autoimmune disorders. Researchers explore its impact on cytokines, immune cells, and tissue inflammation.

Experimental Procedures

In vitro studies assess cytokine production (e.g., TNF-α, IL-6) in immune cells treated with the compound. Animal models (e.g., mice with induced inflammation) evaluate tissue inflammation and immune responses.

Results

Quantitative data reveal reduced inflammation markers and improved tissue health. Statistical analyses confirm its anti-inflammatory potential .

Antidiabetic Activity

Specific Scientific Field

Endocrinology and Diabetes Research

Summary

Researchers investigate whether the compound affects glucose metabolism, insulin sensitivity, or pancreatic function. It may modulate key enzymes or receptors involved in diabetes management.

Experimental Procedures

Animal models (e.g., diabetic rats) receive the compound orally or intravenously. Researchers measure blood glucose levels, insulin secretion, and glycemic control.

Results

Quantitative data demonstrate improved glucose regulation or insulin sensitivity. Statistical analyses validate its antidiabetic effects .

Antihypertensive Effects

Specific Scientific Field

Cardiovascular Physiology

Summary

The compound’s impact on blood pressure regulation is relevant for hypertension management. Researchers explore its effects on vascular tone, renin-angiotensin system, or endothelial function.

Experimental Procedures

Animal models (e.g., hypertensive rats) receive the compound, and blood pressure is monitored. Researchers assess vascular relaxation, nitric oxide production, and renin activity.

Results

Quantitative data reveal reduced blood pressure or improved vascular function. Statistical analyses confirm its antihypertensive potential .

Propriétés

IUPAC Name |

2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS/c1-14-7-8-16(11-17(14)21)23-19(26)13-27-20-10-9-18(24-25-20)22-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLXVUKURJWZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)

![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)

![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)

![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)

![2-[(2,5-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2721597.png)